molecular formula C52H64O13Si2 B1627122 [(2R,3R,4R)-2-[[Tert-butyl(diphenyl)silyl]oxymethyl]-3-[(3R,4S,5S,6R)-3,4,5-triacetyloxy-6-[[tert-butyl(diphenyl)silyl]oxymethyl]oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl] acetate CAS No. 308103-45-9

[(2R,3R,4R)-2-[[Tert-butyl(diphenyl)silyl]oxymethyl]-3-[(3R,4S,5S,6R)-3,4,5-triacetyloxy-6-[[tert-butyl(diphenyl)silyl]oxymethyl]oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl] acetate

Cat. No.: B1627122
CAS No.: 308103-45-9
M. Wt: 953.2 g/mol
InChI Key: RNGIQPVDHUSLDB-XJJBAVGBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2R,3R,4R)-2-[[Tert-butyl(diphenyl)silyl]oxymethyl]-3-[(3R,4S,5S,6R)-3,4,5-triacetyloxy-6-[[tert-butyl(diphenyl)silyl]oxymethyl]oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl] acetate is a complex organic compound. It features multiple protective groups, including tert-butyl(diphenyl)silyl and acetyl groups, which are commonly used in organic synthesis to protect hydroxyl functionalities during multi-step synthetic procedures.

Preparation Methods

The synthesis of [(2R,3R,4R)-2-[[Tert-butyl(diphenyl)silyl]oxymethyl]-3-[(3R,4S,5S,6R)-3,4,5-triacetyloxy-6-[[tert-butyl(diphenyl)silyl]oxymethyl]oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl] acetate involves several steps. The key steps include the protection of hydroxyl groups using tert-butyl(diphenyl)silyl chloride and acetyl chloride. The reaction conditions typically involve the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

[(2R,3R,4R)-2-[[Tert-butyl(diphenyl)silyl]oxymethyl]-3-[(3R,4S,5S,6R)-3,4,5-triacetyloxy-6-[[tert-butyl(diphenyl)silyl]oxymethyl]oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl] acetate is used in various scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves the selective protection and deprotection of hydroxyl groups. The tert-butyl(diphenyl)silyl groups provide stability against acidic hydrolysis, allowing for selective reactions at other functional groups. The acetyl groups can be removed under basic conditions to reveal the free hydroxyl groups, which can then participate in further chemical reactions .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of [(2R,3R,4R)-2-[[Tert-butyl(diphenyl)silyl]oxymethyl]-3-[(3R,4S,5S,6R)-3,4,5-triacetyloxy-6-[[tert-butyl(diphenyl)silyl]oxymethyl]oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl] acetate lies in its combination of protective groups, which provides a balance of stability and reactivity, making it a valuable intermediate in complex organic synthesis.

Properties

CAS No.

308103-45-9

Molecular Formula

C52H64O13Si2

Molecular Weight

953.2 g/mol

IUPAC Name

[(2R,3R,4R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-3-[(3R,4S,5S,6R)-3,4,5-triacetyloxy-6-[[tert-butyl(diphenyl)silyl]oxymethyl]oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl] acetate

InChI

InChI=1S/C52H64O13Si2/c1-35(53)60-43-31-32-57-44(33-58-66(51(5,6)7,39-23-15-11-16-24-39)40-25-17-12-18-26-40)46(43)65-50-49(63-38(4)56)48(62-37(3)55)47(61-36(2)54)45(64-50)34-59-67(52(8,9)10,41-27-19-13-20-28-41)42-29-21-14-22-30-42/h11-32,43-50H,33-34H2,1-10H3/t43-,44-,45-,46-,47+,48+,49-,50?/m1/s1

InChI Key

RNGIQPVDHUSLDB-XJJBAVGBSA-N

Isomeric SMILES

CC(=O)O[C@@H]1C=CO[C@@H]([C@@H]1OC2[C@@H]([C@H]([C@H]([C@H](O2)CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)OC(=O)C)OC(=O)C)OC(=O)C)CO[Si](C5=CC=CC=C5)(C6=CC=CC=C6)C(C)(C)C

SMILES

CC(=O)OC1C=COC(C1OC2C(C(C(C(O2)CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)OC(=O)C)OC(=O)C)OC(=O)C)CO[Si](C5=CC=CC=C5)(C6=CC=CC=C6)C(C)(C)C

Canonical SMILES

CC(=O)OC1C=COC(C1OC2C(C(C(C(O2)CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)OC(=O)C)OC(=O)C)OC(=O)C)CO[Si](C5=CC=CC=C5)(C6=CC=CC=C6)C(C)(C)C

Origin of Product

United States

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